2-Morpholinophenol
Overview
Description
2-Morpholinophenol, also known as 2-(4-Morpholino)phenol, is a chemical compound with the molecular formula C10H13NO2. It is characterized by the presence of a morpholine ring attached to a phenol group. This compound is widely used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Morpholinophenol can be synthesized through several methods. One common method involves the reaction of 4-(2-methoxyphenyl)morpholine with boron tribromide in dichloromethane at 0°C. The mixture is stirred for 2 hours at 0°C, followed by the addition of the mixture to ice-water and extraction with dichloromethane. The organic layers are then washed with brine, dried over sodium sulfate, and concentrated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-Morpholinophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Morpholinophenol involves its interaction with various molecular targets and pathways. For example, it can act as a lysosomal pH modulator, disrupting the homeostasis of lysosomal pH and inactivating lysosomal enzymes. This is achieved through the transmembrane transport of chloride anions, which alters the pH within lysosomes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Morpholino)phenol
- 4-(2-Methoxyphenyl)morpholine
- 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde
Uniqueness
2-Morpholinophenol is unique due to its specific combination of a morpholine ring and a phenol group, which imparts distinct chemical and biological properties.
Biological Activity
2-Morpholinophenol (C10H13NO2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound consists of a morpholine ring attached to a phenolic structure. The molecular formula is C10H13NO2, and its molecular weight is approximately 197.21 g/mol. The compound's solubility in water and various organic solvents enhances its applicability in biological systems.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. It has been studied for its role in:
- Antimicrobial Activity : Exhibiting effects against a range of bacterial and fungal strains.
- Anticancer Activity : Potentially inhibiting cancer cell proliferation through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study evaluated its effectiveness against multiple bacterial strains, revealing promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown activity against several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that treatment with this compound leads to reduced cell viability in cancer cell lines.
- Induction of Apoptosis : Mechanistic studies indicate that the compound may activate intrinsic apoptotic pathways, leading to programmed cell death.
Case Study: Breast Cancer Cell Line
In a specific study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- A decrease in cell viability by approximately 50% at a concentration of 25 µM after 24 hours.
- Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
These results suggest that this compound may act as a promising lead compound for further development in cancer therapy .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate:
- Absorption : The compound is readily absorbed when administered orally.
- Distribution : It shows good tissue distribution, which is beneficial for targeting tumors.
- Metabolism : Metabolic studies suggest that it undergoes phase I and phase II metabolic processes, leading to various metabolites.
- Toxicity Profile : Initial toxicity assessments indicate a favorable safety profile; however, further studies are needed to establish comprehensive toxicity data.
Properties
IUPAC Name |
2-morpholin-4-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYFWTYGZZUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383651 | |
Record name | 2-morpholinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41536-44-1 | |
Record name | 2-morpholinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41536-44-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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